4-Amino-5-ethylideneimidazol-2-one
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Overview
Description
4-Amino-5-ethylideneimidazol-2-one is a heterocyclic compound that features an imidazole ring with an amino group at the 4-position and an ethylidene group at the 5-position. Imidazoles are an important class of compounds due to their presence in various natural products and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Amino-5-ethylideneimidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-5-ethylideneimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Amino-5-ethylideneimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-ethylideneimidazol-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the ethylidene group at the 5-position play crucial roles in its reactivity and binding affinity. detailed studies on its exact mechanism of action and molecular targets are still ongoing.
Comparison with Similar Compounds
4-Amino-5-ethylideneimidazol-2-one can be compared with other imidazole derivatives such as:
4-Amino-5-methylimidazol-2-one: Similar structure but with a methyl group instead of an ethylidene group.
4-Amino-5-phenylimidazol-2-one: Contains a phenyl group at the 5-position, offering different reactivity and applications.
4-Amino-5-carboxyimidazol-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-amino-5-ethylideneimidazol-2-one |
InChI |
InChI=1S/C5H7N3O/c1-2-3-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
FOACQJJETCBIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=NC(=O)N1)N |
Origin of Product |
United States |
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